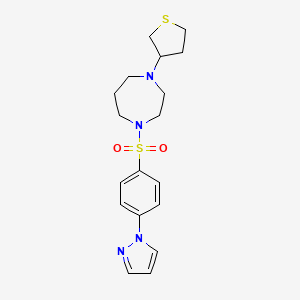

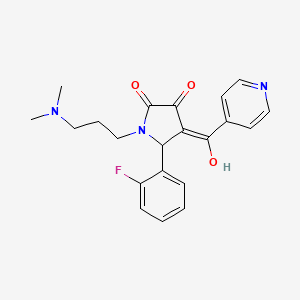

![molecular formula C20H18BrN3S B2442021 N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-60-4](/img/structure/B2442021.png)

N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

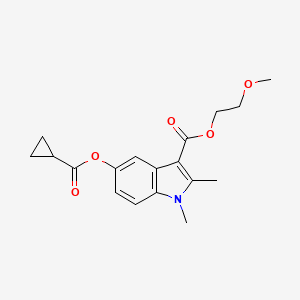

The compound you mentioned is a complex organic molecule that contains several interesting structural components, including a bromophenyl group, a phenyl group, a pyrrolopyrazine group, and a carbothioamide group . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl and phenyl groups might be introduced through electrophilic aromatic substitution reactions . The pyrrolopyrazine group could potentially be synthesized through cyclization or ring annulation methods .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolopyrazine group, for example, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could potentially be replaced through a nucleophilic aromatic substitution reaction .Scientific Research Applications

Anticancer Activity

Researchers have developed novel chemical scaffolds based on the pyrrolo[1,2-a]pyrazine core, demonstrating significant anticancer activity against prostate and breast cancer cells. A specific derivative, identified as (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, showed potent inhibitory effects on cell viability and migration, and induced apoptosis via caspase-3 activation in cancer cells (Seo et al., 2019).

Antimicrobial Agents

Novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives have been synthesized and shown to exhibit good antimicrobial activities against various microorganisms. These compounds were created using a simple and convenient synthesis process, indicating their potential as antimicrobial agents (Abdel-Wahab et al., 2017).

Heterocyclic Synthesis

Studies on the synthesis of heterocyclic compounds using the pyrazine moiety have led to the creation of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the versatility of pyrazine-based compounds in generating diverse molecular structures with potential biological activities (Gad-Elkareem et al., 2011).

Palladium-Catalyzed Arylation

The palladium-catalyzed Suzuki cross-coupling reaction has been applied to 3,4-dihydropyrrolo[1,2-a]pyrazines, facilitating the synthesis of 6-substituted and 6,8-disubstituted derivatives. This method underscores the chemical flexibility of the pyrrolo[1,2-a]pyrazine scaffold for functionalization, relevant to developing new chemical entities (Castellote et al., 2004).

Antidepressant Activity

A series of carbothioamide derivatives have been synthesized and evaluated for their antidepressant activity, demonstrating the potential of pyrazole-based compounds in the development of new therapeutic agents for depression. One compound, in particular, showed significant reduction in immobility time in animal models, comparable to standard treatments (Mathew et al., 2014).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been shown to interact with a variety of targets, including acetylcholinesterase (ache), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been shown to inhibit AchE activity, affecting normal nerve pulses’ transmission and leading to behavioral changes .

Biochemical Pathways

For example, some pyrazoline derivatives have been reported to increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .

Result of Action

Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

It is known that the activity of similar compounds can be influenced by factors such as lipophilicity .

properties

IUPAC Name |

N-(3-bromophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3S/c21-16-8-4-9-17(14-16)22-20(25)24-13-12-23-11-5-10-18(23)19(24)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAAJWZOERAQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

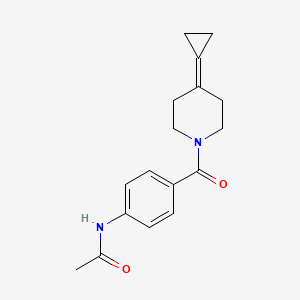

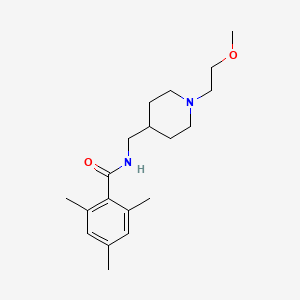

![N-(benzo[d][1,3]dioxol-5-yl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441938.png)

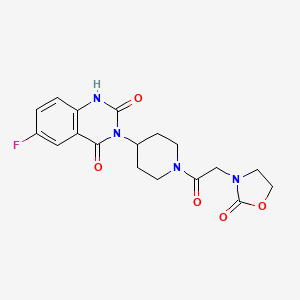

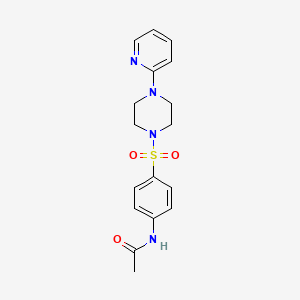

![N,N-diethyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2441940.png)

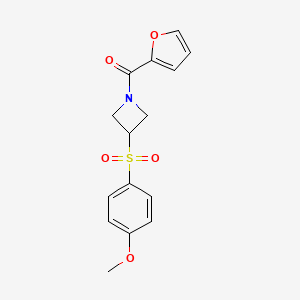

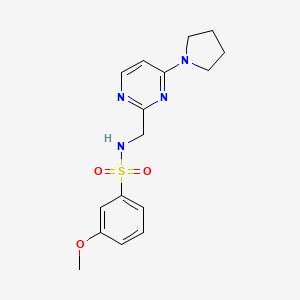

![benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2441948.png)

![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)

![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)